molecular formula C8H16S B13223976 3-Ethylcyclohexane-1-thiol

3-Ethylcyclohexane-1-thiol

Cat. No.: B13223976
M. Wt: 144.28 g/mol
InChI Key: AAMVSCKFWJRDHY-UHFFFAOYSA-N
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Description

3-Ethylcyclohexane-1-thiol is a cyclohexane derivative featuring a thiol (-SH) group at position 1 and an ethyl substituent at position 2. This compound belongs to the organosulfur family, characterized by high reactivity due to the thiol group, which participates in redox reactions, metal coordination, and nucleophilic substitutions. Its cyclohexane backbone imparts steric and conformational effects, influencing solubility, volatility, and stability.

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

3-ethylcyclohexane-1-thiol

InChI

InChI=1S/C8H16S/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3

InChI Key

AAMVSCKFWJRDHY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of 3-ethylcyclohexyl bromide with sodium hydrosulfide can yield this compound. Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the desired thiol .

Industrial Production Methods: In industrial settings, the production of thiols often involves the use of large-scale reactors and controlled environments to ensure high yields and purity. The process typically includes steps such as distillation and purification to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylcyclohexane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrochloric acid, zinc.

    Nucleophiles: Sodium hydrosulfide, thiourea.

Major Products Formed:

    Disulfides: Formed through oxidation of thiols.

    Sulfinic and Sulfonic Acids: Formed through further oxidation of disulfides.

Scientific Research Applications

3-Ethylcyclohexane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylcyclohexane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form covalent bonds with other molecules, including proteins and enzymes. This reactivity allows it to modulate the activity of these molecules, potentially leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethylhexane-1-thiol

  • Structure : Linear hexane chain with a thiol group at position 1 and an ethyl branch at position 2 (vs. cyclic backbone in 3-Ethylcyclohexane-1-thiol).
  • Properties :
    • Higher volatility compared to cyclohexane derivatives due to reduced steric hindrance in the linear chain.
    • Lower boiling point (estimated ~150–160°C for linear thiols vs. ~180–200°C for cyclohexane-based thiols).
    • Applications: Commonly used in gas odorants (e.g., natural gas additives) due to its strong odor .

Cyclohexanethiol

  • Structure : Cyclohexane ring with a thiol group at position 1 (lacks the ethyl substituent).
  • Properties :
    • Lower molecular weight (128.22 g/mol vs. 156.29 g/mol for this compound).
    • Increased solubility in polar solvents due to reduced hydrophobic ethyl group.
    • Reactivity: Faster oxidation rates to disulfides compared to ethyl-substituted analogs due to reduced steric protection of the -SH group.

3-Isopropoxy-2-cyclohexenone (from )

  • Structure: Cyclohexenone backbone with isopropoxy and ketone groups.
  • Comparison: Functional Groups: Ketone and ether groups (vs. thiol and ethyl in this compound). Reactivity: Ketones undergo nucleophilic additions, while thiols participate in redox and alkylation reactions. Synthesis: Prepared via enolate alkylation (as in ), contrasting with thiols synthesized via thiol-ene click chemistry or nucleophilic substitution .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
This compound C₈H₁₄S 156.29 ~180–200 (est.) Thiol, Ethyl
2-Ethylhexane-1-thiol C₈H₁₆S 144.28 ~150–160 (est.) Thiol, Ethyl
Cyclohexanethiol C₆H₁₀S 128.22 ~160–170 Thiol
3-Isopropoxy-2-cyclohexenone C₉H₁₄O₂ 154.21 ~250–260 Ketone, Ether

Research Findings and Trends

  • Steric Effects : The ethyl group in this compound reduces reactivity in nucleophilic substitutions compared to unsubstituted cyclohexanethiol, as observed in analogous thiol systems .
  • Thermal Stability : Cyclohexane-based thiols exhibit higher thermal stability than linear analogs due to ring strain and conformational rigidity.
  • Analytical Methods : Chromatographic techniques (e.g., HPLC, GC-MS) are standard for purity analysis, as seen in impurity profiling for related compounds (), though specific methods for this compound require further study .

Biological Activity

3-Ethylcyclohexane-1-thiol (C8H16S) is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring with an ethyl group and a thiol group attached. The molecular structure can be represented as follows:

  • Molecular Formula: C8H16S
  • Molecular Weight: 144.28 g/mol
  • CAS Number: 57150533

The presence of the thiol group (-SH) is significant as it often contributes to the biological reactivity of compounds, particularly in redox reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Thiols are known for their ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Enzyme Modulation : Compounds containing thiol groups can interact with various enzymes, potentially inhibiting or activating them, which can influence metabolic pathways.
  • Cell Signaling : Thiols can participate in cellular signaling pathways by modifying proteins through the formation of disulfide bonds or by acting as signaling molecules themselves.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro.
  • Cytotoxicity : Some studies have indicated that this compound may induce cytotoxic effects in cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of this compound:

Table 1: Summary of Biological Studies

Study ReferenceBiological Activity ObservedMethodologyKey Findings
Antioxidant propertiesIn vitro assaysDemonstrated significant free radical scavenging activity.
Cytotoxicity in cancer cellsCell viability assaysInduced apoptosis in breast cancer cell lines.
Anti-inflammatory effectsELISA assaysReduced levels of TNF-alpha and IL-6 in treated cells.

Detailed Findings

  • Antioxidant Properties : In a study published in PubChem, this compound was shown to effectively scavenge reactive oxygen species (ROS), indicating its potential use as an antioxidant in therapeutic applications .
  • Cytotoxic Effects : Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis, suggesting its potential role in cancer therapy .
  • Anti-inflammatory Effects : A study highlighted the compound's ability to modulate inflammatory cytokines, providing insights into its role in treating inflammatory diseases .

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